molecular formula C7H3F3N2O2 B12437915 5-(Trifluoromethyl)oxazolo[4,5-b]pyridin-2(3H)-one

5-(Trifluoromethyl)oxazolo[4,5-b]pyridin-2(3H)-one

Cat. No.: B12437915
M. Wt: 204.11 g/mol
InChI Key: MULIKUVIRDCYNS-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)oxazolo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound featuring a fused oxazole and pyridine ring system with a trifluoromethyl (-CF₃) substituent at the 5-position. This compound belongs to the oxazolopyridine class, which is notable for its diverse pharmacological applications, including analgesic, antimicrobial, and receptor-binding activities . The trifluoromethyl group enhances metabolic stability and modulates electronic properties, making it a critical moiety in medicinal chemistry .

Properties

Molecular Formula

C7H3F3N2O2

Molecular Weight

204.11 g/mol

IUPAC Name

5-(trifluoromethyl)-3H-[1,3]oxazolo[4,5-b]pyridin-2-one

InChI

InChI=1S/C7H3F3N2O2/c8-7(9,10)4-2-1-3-5(11-4)12-6(13)14-3/h1-2H,(H,11,12,13)

InChI Key

MULIKUVIRDCYNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1OC(=O)N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)oxazolo[4,5-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxy-3-aminopyridine with trifluoromethyl ketones under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-position of the oxazole ring is highly reactive toward nucleophilic substitution. Key reactions include:

Reaction TypeReagents/ConditionsProductsYieldReferences
Thiourea substitutionThiourea, DMF, 80°C, 6 hoursN-(3-hydroxy-2-pyridyl)thioureas72–85%
Amine alkylationPrimary amines, K₂CO₃, DMF, RT, 12 hours2-aminooxazolo[4,5-b]pyridines65–78%

These reactions exploit the electrophilic character of the carbonyl group adjacent to the oxazole nitrogen. The trifluoromethyl group enhances electrophilicity at the 2-position, facilitating nucleophilic attack.

Electrophilic Aromatic Substitution

The pyridine ring undergoes selective substitution at the 4- and 6-positions due to electron-deficient aromatic systems:

Reaction TypeReagents/ConditionsProductsYieldReferences
NitrationHNO₃/H₂SO₄, 0°C, 2 hours6-nitro derivatives58%
HalogenationCl₂, FeCl₃, CH₂Cl₂, 25°C, 4 hours4-chloro derivatives63%

The trifluoromethyl group acts as a meta-directing substituent, guiding electrophiles to specific positions .

Cyclization and Ring-Opening Reactions

The compound participates in cycloadditions and ring-opening transformations:

Reaction TypeReagents/ConditionsProductsYieldReferences
[3+2] CycloadditionDiazomethane, Et₂O, −20°C, 1 hourTriazolo-fused derivatives70%
Acidic hydrolysisHCl (6M), reflux, 8 hours3-hydroxy-2-pyridone89%

Cyclization reactions often proceed via intermediate iminium species, while hydrolysis cleaves the oxazole ring selectively .

Functional Group Transformations

The lactam moiety undergoes characteristic reactions:

Reaction TypeReagents/ConditionsProductsYieldReferences
ReductionLiAlH₄, THF, 0°C → RT, 3 hoursOxazolidine derivatives55%
AcylationAcetyl chloride, pyridine, 25°C, 12 hoursN-acetylated analogs81%

Reduction of the lactam carbonyl generates secondary amines, while acylation modifies the nitrogen’s electronic properties.

Mechanistic Insights

  • Nucleophilic substitution : Proceeds via a tetrahedral intermediate stabilized by the trifluoromethyl group’s inductive effect.

  • Electrophilic substitution : Directed by the electron-withdrawing CF₃ group, which deactivates the pyridine ring and controls regioselectivity.

  • Cyclization : Initiated by deprotonation of the lactam nitrogen, followed by intramolecular attack .

Stability and Reaction Optimization

Critical parameters for high-yield reactions:

  • Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

  • Temperature : Substitutions require 25–80°C; higher temperatures accelerate side reactions.

  • Catalysts : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates in biphasic systems .

Experimental data confirm that optimized conditions minimize decomposition pathways, preserving the trifluoromethyl group’s integrity .

Scientific Research Applications

5-(Trifluoromethyl)oxazolo[4,5-b]pyridin-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its stability and biological activity.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)oxazolo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. It can inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Electronic and Steric Effects of Substituents

  • Trifluoromethyl (-CF₃): The electron-withdrawing nature of -CF₃ enhances metabolic stability and influences receptor binding.
  • Halogens (Cl, Br) : 6-Chloro and 6-bromo derivatives are common intermediates in drug synthesis. Their lower melting points compared to the parent compound may improve solubility but reduce thermal stability .

Structure-Activity Relationship (SAR) Insights

  • Substituent Position : 5-CF₃ substitution (hypothetical) may offer superior metabolic stability compared to 6-halogenated analogs due to reduced susceptibility to oxidative metabolism.
  • Piperazine Modifications : Bulky substituents on the piperazine ring (e.g., 4-fluorophenyl) enhance analgesic efficacy by minimizing N-dealkylation .

Biological Activity

5-(Trifluoromethyl)oxazolo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by a trifluoromethyl group and an oxazolo-pyridine core, has been investigated for various pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory properties.

  • CAS Number : 1092569-13-5
  • Molecular Formula : C7_7H3_3F3_3N2_2O2_2
  • Molecular Weight : 204.11 g/mol
  • IUPAC Name : 5-(Trifluoromethyl)oxazolo[4,5-b]pyridin-2(3H)-one

Anticancer Activity

Recent studies have highlighted the potential of 5-(Trifluoromethyl)oxazolo[4,5-b]pyridin-2(3H)-one as an anticancer agent. For instance, it has been shown to inhibit various cancer cell lines with significant potency. A study reported that derivatives of oxazolo[4,5-b]pyridine exhibited IC50_{50} values ranging from 1.96 μM to 22.73 μM against different cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) .

CompoundCell LineIC50_{50} (µM)
5-(Trifluoromethyl)oxazolo[4,5-b]pyridin-2(3H)-oneMCF-71.96
5-(Trifluoromethyl)oxazolo[4,5-b]pyridin-2(3H)-oneHepG24.92
5-(Trifluoromethyl)oxazolo[4,5-b]pyridin-2(3H)-oneA54922.73

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains such as E. coli and S. aureus. The results indicated that the compound could effectively inhibit the growth of these bacteria, suggesting its potential use in treating bacterial infections .

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli15
S. aureus10

Enzyme Inhibition

Moreover, the compound has shown promise as an enzyme inhibitor. It can interact with specific enzymes involved in disease pathways, potentially modulating their activity. For instance, it has been reported to inhibit enzymes related to cancer progression and inflammation . The binding affinities of various derivatives were evaluated through molecular docking studies, revealing promising interactions with target proteins.

The mechanism of action for 5-(Trifluoromethyl)oxazolo[4,5-b]pyridin-2(3H)-one involves binding to specific receptors or enzymes within the body. This binding can lead to modulation of cellular pathways associated with tumor growth or microbial resistance. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating better cell membrane penetration and interaction with intracellular targets .

Case Studies

  • Anticancer Study : A recent investigation conducted on a series of oxazolo[4,5-b]pyridine derivatives demonstrated that compounds with a trifluoromethyl substituent exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity of this compound against common pathogens and found it to be effective at low concentrations, indicating its potential as a therapeutic agent in infectious diseases .

Q & A

Q. What are the established synthetic routes for 5-(Trifluoromethyl)oxazolo[4,5-b]pyridin-2(3H)-one?

The compound can be synthesized via catalytic oxidative carbonylation of 2-aminopyridin-3-ol derivatives. For example, using a palladium catalyst (0.2–1 mol%) under CO pressure (10–20 bar) in methanol yields the target compound with >85% efficiency. This method is scalable and compatible with pyridine ring systems, ensuring regioselectivity . Alternative routes include microwave-assisted synthesis, which reduces reaction time and improves purity (e.g., SBA-Pr-NH2 catalyst, 80°C, 30 minutes) .

Q. How is the purity and structural integrity of 5-(Trifluoromethyl)oxazolo[4,5-b]pyridin-2(3H)-one validated experimentally?

Characterization involves:

  • 1H NMR : Peaks at δ 7.5–8.2 ppm (pyridine protons) and δ 4.2–4.5 ppm (oxazoline ring protons) confirm the fused heterocyclic structure .
  • GC/MS : Molecular ion peak at m/z 221.1 (C₇H₄F₃N₂O₂) with ≥98% purity .
  • Melting Point : 212–216°C, consistent with crystalline powder form .
  • Titration : Assay confirms ≥98% purity by acid-base titration .

Q. What preliminary biological screening models are suitable for this compound?

Initial evaluations focus on enzyme inhibition (e.g., aldehyde dehydrogenase 1A1, ALDH1A1) using IC₅₀ assays. Computational docking (AutoDock Vina) predicts binding affinities (ΔG ≈ -9.2 kcal/mol) to ALDH1A1’s catalytic site . Antiviral activity against herpesviruses (e.g., varicella-zoster) can be tested in HEL cells, with EC₅₀ values compared to reference compounds like acyclovir .

Advanced Research Questions

Q. How can computational methods guide the optimization of 5-(Trifluoromethyl)oxazolo[4,5-b]pyridin-2(3H)-one for selective enzyme inhibition?

  • 3D-QSAR Modeling : Aligns steric/electrostatic fields with inhibitory activity (pIC₅₀ 6.8–8.2) to identify favorable substituents (e.g., electron-withdrawing groups at C5 enhance ALDH1A1 selectivity) .
  • Molecular Dynamics (MD) : Simulates binding stability (RMSD < 2 Å over 100 ns) to prioritize derivatives with prolonged target engagement .
  • Scaffold Hopping : Replaces the oxazolo-pyridine core with imidazo[4,5-b]pyridin-2(3H)-one to explore bioisosteric effects on potency .

Q. How do reaction conditions influence regioselective functionalization of the oxazolo-pyridine core?

Regioselectivity in electrophilic substitution (e.g., bromination) is controlled by:

  • Base Choice : LDA (lithium diisopropylamide) directs metalation to C4, enabling C6 bromination (yield: 72%) .
  • Solvent Effects : THF stabilizes intermediates better than DMF, reducing side reactions (<5% byproducts) .
  • Temperature : Lower temperatures (-78°C) favor kinetic control, enhancing selectivity for C6 over C4 functionalization .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Purity Reassessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect trace impurities (e.g., unreacted 2-aminopyridin-3-ol), which may artificially inflate EC₅₀ values .
  • Cell Line Validation : Compare activity in multiple cell lines (e.g., HEL vs. Vero) to rule out cell-specific toxicity .
  • Metabolic Stability Testing : Incubate with liver microsomes to assess if rapid degradation (t₁/₂ < 30 min) underlies inconsistent in vivo/in vitro results .

Q. How can structure-activity relationship (SAR) studies improve selectivity for GluN2B receptor modulation?

  • Substituent Effects : Introduce methyl groups at C3 to enhance hydrophobic interactions with GluN2B’s allosteric pocket (ΔpIC₅₀ +1.2) .
  • Bioisosteric Replacement : Replace trifluoromethyl with sulfonamide to maintain electron-withdrawing properties while reducing off-target binding to σ receptors .
  • Docking Validation : Compare binding poses in GluN2B (PDB: 4TLM) vs. GluN2A (PDB: 5FXO) to prioritize derivatives with >10-fold selectivity .

Methodological Tables

Q. Table 1: Key Synthetic Routes Comparison

MethodCatalystYield (%)Purity (%)Reference
Oxidative CarbonylationPd(OAc)₂90≥98
Microwave-AssistedSBA-Pr-NH₂85≥95
Regioselective BrominationLDA/Electrophile72≥97

Q. Table 2: Biological Activity Profiling

Assay TypeTargetResult (IC₅₀/EC₅₀)Reference
ALDH1A1 InhibitionEnzyme0.12 µM
Antiviral (VZV)Varicella-Zoster61.70 µM
GluN2B ModulationReceptor0.45 µM (Ki)

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